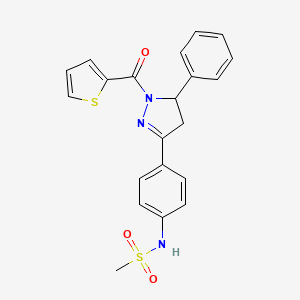
N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound integrates a thiophene moiety and a methanesulfonamide group, enhancing its potential therapeutic applications. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions where hydrazine derivatives react with carbonyl compounds. The general reaction conditions include the use of solvents such as ethanol or dioxane and may require heating under reflux for several hours to ensure complete reaction. Purification can be achieved through techniques like column chromatography or recrystallization.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that pyrazoles can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .
Case Study: Breast Cancer
A study focused on the effects of several pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain compounds displayed potent cytotoxicity. When combined with doxorubicin, these derivatives exhibited a synergistic effect, enhancing overall therapeutic efficacy against resistant cancer types .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. This compound may similarly exert anti-inflammatory effects through these pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the structure can significantly affect its potency and selectivity towards biological targets. For instance:
- Phenyl Substitution : The presence of phenyl groups has been linked to enhanced anticancer activity.
- Sulfonamide Group : This functional group often contributes to improved solubility and bioavailability, making it a favorable modification in drug design .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O2S |
| Molecular Weight | 342.38 g/mol |
| CAS Number | 1795298-16-6 |
| Anticancer Activity | Inhibits BRAF(V600E), EGFR |
| Anti-inflammatory Activity | COX and LOX inhibition |
| Solubility | Soluble in organic solvents |
Eigenschaften
IUPAC Name |
N-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-29(26,27)23-17-11-9-15(10-12-17)18-14-19(16-6-3-2-4-7-16)24(22-18)21(25)20-8-5-13-28-20/h2-13,19,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIBUZIDFDQQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













